molecular formula C13H27N B13240988 N-octylcyclopentanamine

N-octylcyclopentanamine

Cat. No.: B13240988
M. Wt: 197.36 g/mol
InChI Key: FIIYZBVHFPHVKL-UHFFFAOYSA-N
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Description

N-octylcyclopentanamine is an organic compound with the molecular formula C₁₃H₂₇N It consists of a cyclopentane ring bonded to an octyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-octylcyclopentanamine can be synthesized through several methods. One common approach involves the alkylation of cyclopentanamine with octyl halides under basic conditions. The reaction typically proceeds as follows:

    Cyclopentanamine: is reacted with to form the sodium salt of cyclopentanamine.

  • The sodium salt is then reacted with octyl bromide or octyl chloride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-octylcyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as or under acidic or basic conditions.

    Reduction: Reagents like or .

    Substitution: Reagents such as or in the presence of a base like .

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-octylcyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-octylcyclopentanamine depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The amine group can also form hydrogen bonds with biological targets, influencing their activity. The exact molecular targets and pathways involved vary based on the specific context of use.

Comparison with Similar Compounds

N-octylcyclopentanamine can be compared with other similar compounds, such as:

    N-octylamine: Lacks the cyclopentane ring, making it less sterically hindered.

    Cyclopentylamine: Lacks the octyl group, resulting in different hydrophobic properties.

    N-decylcyclopentanamine: Has a longer alkyl chain, affecting its solubility and reactivity.

Uniqueness: this compound’s unique combination of a cyclopentane ring and an octyl group provides it with distinct steric and hydrophobic properties, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work and explore its full potential in different fields.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-octylcyclopentanamine

InChI

InChI=1S/C13H27N/c1-2-3-4-5-6-9-12-14-13-10-7-8-11-13/h13-14H,2-12H2,1H3

InChI Key

FIIYZBVHFPHVKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1CCCC1

Origin of Product

United States

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